3-(2,5-Dimethoxyphenyl)picolinic acid
Description
3-(2,5-Dimethoxyphenyl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 3-position with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCEKKSJPJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with picolinic acid under acidic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalysts such as metal-organic frameworks (MOFs) to enhance reaction efficiency and yield. For instance, UiO-66 (Zr)-N (CH2PO3H2)2 has been employed as a novel nanoporous heterogeneous catalyst in the synthesis of picolinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds .
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs and their similarity scores (0.00–1.00 scale, with 1.00 indicating identical structures) are listed below:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-(3,5-Dimethylphenyl)picolinic acid | 648898-17-3 | 0.92 | Methyl groups at phenyl 3,5-positions |
| 5-(4-Cyanophenyl)picolinic acid | 53234-55-2 | 1.00 | Cyano group at phenyl 4-position |
| 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid | 1027030-15-4 | 0.91 (inferred) | Thiazole ring fused with 3,4-dimethoxyphenyl |
Notes:
- Substituent Position : The target compound’s 2,5-dimethoxy configuration contrasts with analogs like 5-(3,5-dimethylphenyl)picolinic acid (methyl at 3,5-positions) and 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinic acid (methoxy at 3,4-positions). These positional differences alter electronic effects, with 2,5-dimethoxy groups providing stronger electron-donating resonance effects compared to 3,4-substitution .
- Functional Group Variation: Replacement of methoxy with cyano (e.g., 5-(4-cyanophenyl)picolinic acid) introduces an electron-withdrawing group, likely reducing solubility in polar solvents but enhancing binding to electron-deficient targets .
- Heterocyclic Modifications : The thiazole-containing analog (CAS 1027030-15-4) introduces a sulfur-containing heterocycle, which may enhance metal-chelation properties or alter pharmacokinetic profiles compared to the purely aromatic target compound .
Key Observations :
- Lipophilicity: The thiazole-containing analog exhibits higher LogP due to the nonpolar thiazole ring, whereas cyano substitution reduces lipophilicity slightly .
- Bioactivity: Cyano-substituted derivatives may exhibit stronger interactions with biological targets (e.g., kinases) due to dipole interactions, while methoxy-rich analogs like the target compound could favor interactions with hydrophobic binding pockets .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
